3-(2,4-dichlorophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine 3-(2,4-dichlorophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16283361
InChI: InChI=1S/C16H11Cl2F3N4S/c17-11-4-5-12(13(18)7-11)14-23-24-15(25(14)22)26-8-9-2-1-3-10(6-9)16(19,20)21/h1-7H,8,22H2
SMILES:
Molecular Formula: C16H11Cl2F3N4S
Molecular Weight: 419.3 g/mol

3-(2,4-dichlorophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine

CAS No.:

Cat. No.: VC16283361

Molecular Formula: C16H11Cl2F3N4S

Molecular Weight: 419.3 g/mol

* For research use only. Not for human or veterinary use.

3-(2,4-dichlorophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine -

Specification

Molecular Formula C16H11Cl2F3N4S
Molecular Weight 419.3 g/mol
IUPAC Name 3-(2,4-dichlorophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-4-amine
Standard InChI InChI=1S/C16H11Cl2F3N4S/c17-11-4-5-12(13(18)7-11)14-23-24-15(25(14)22)26-8-9-2-1-3-10(6-9)16(19,20)21/h1-7H,8,22H2
Standard InChI Key BMRZFRMDXMJROA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl

Introduction

3-(2,4-dichlorophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine is a complex organic compound belonging to the triazole family. It features a triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms and two carbon atoms. The compound is characterized by the presence of a dichlorophenyl group and a trifluoromethylbenzyl group, contributing to its unique chemical properties and potential applications.

Molecular Formula and Weight

The molecular formula of this compound is not explicitly provided in the available sources, but it can be inferred from its structure. Generally, for compounds in the triazole family, the molecular weight is calculated based on the sum of atomic masses of all constituent atoms.

Reactivity

Triazole compounds often require specific conditions for reactivity, such as elevated temperatures or acidic/basic catalysts, to facilitate reactions and yield desired products.

Synthesis

The synthesis of 3-(2,4-dichlorophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine likely involves multi-step organic chemistry methods, including cyclization and substitution reactions. While specific details for this compound's synthesis are not available, general strategies for triazole derivatives involve the use of solvents like ethanol or dimethylformamide under controlled conditions.

Biological Activities

Triazoles are known for their biological activity, particularly as antifungal agents, and have applications in agriculture and pharmaceuticals. They can affect gene expression related to cell proliferation and apoptosis, potentially leading to therapeutic effects in various diseases.

Research Findings

Compound FeatureDescription
Chemical ClassTriazole
Functional GroupsDichlorophenyl, Trifluoromethylbenzyl
Biological ActivityPotential antifungal and chemotherapeutic effects
SynthesisMulti-step organic synthesis involving cyclization and substitution

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator